molecular formula C17H20O4 B14188853 1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one CAS No. 860030-93-9

1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one

Katalognummer: B14188853
CAS-Nummer: 860030-93-9
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: QUWFUHSAEJFCHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of dimethoxybenzaldehyde and a suitable enone in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dimethoxycoumarin: Shares the dimethoxy substitution but differs in the core structure.

    6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar core structure but different substitution pattern.

Uniqueness

1-(5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of the but-2-en-1-one moiety. This combination of features gives it distinct chemical and biological properties compared to other benzopyran derivatives.

Eigenschaften

CAS-Nummer

860030-93-9

Molekularformel

C17H20O4

Molekulargewicht

288.34 g/mol

IUPAC-Name

1-(5,7-dimethoxy-2,2-dimethylchromen-8-yl)but-2-en-1-one

InChI

InChI=1S/C17H20O4/c1-6-7-12(18)15-14(20-5)10-13(19-4)11-8-9-17(2,3)21-16(11)15/h6-10H,1-5H3

InChI-Schlüssel

QUWFUHSAEJFCHM-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.